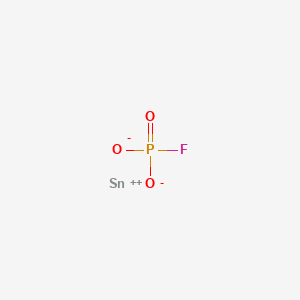

Tin(II) fluorophosphate

Description

Contextualization within Fluorophosphate (B79755) Chemistry

Fluorophosphate chemistry is a broad field that examines compounds containing both fluoride (B91410) and phosphate (B84403) anions. These materials can range from simple salts to complex glasses and crystalline structures. wikipedia.orgwikipedia.org The introduction of fluoride into a phosphate network can significantly alter the material's properties, often leading to lower melting points, modified optical characteristics, and enhanced durability. wikipedia.orgarxiv.org

Phosphate glasses, formed from the glass-forming substrate P₂O₅ instead of the more common SiO₂, offer advantages such as high resistance to hydrofluoric acid. wikipedia.org When fluoride is incorporated, creating fluorophosphate glass, the properties can be further tailored. For instance, some fluorophosphate glasses exhibit ultra-low theoretical loss and a lower coefficient of thermal expansion. wikipedia.org

Tin(II) fluorophosphate is a specific example within this class of materials. The presence of the Sn²⁺ cation, with its lone pair of electrons, introduces unique structural and electronic characteristics. researchgate.net This distinguishes it from other metal fluorophosphates and has opened up specialized areas of research.

Historical Development of Academic Inquiry into Tin(II) Fluorophosphates

The study of fluorophosphates has its roots in the early 20th century, with the discovery of sodium monofluorophosphate in 1929. wikipedia.org However, significant academic interest in tin-containing fluorophosphate glasses is a more recent development. Research in the latter half of the 20th century and into the 21st century began to explore the unique properties that the combination of tin, fluorine, and phosphate could offer.

Early investigations into fluorophosphate glasses were driven by the need for new optical materials with specific properties, such as low dispersion for lenses. wikipedia.org The addition of tin, particularly in the form of tin(II) oxide (SnO) and tin(II) fluoride (SnF₂), was found to lower the melting temperature of these glasses, making them easier to process. wikipedia.orgarxiv.org

More recent research has focused on the structural characterization and potential applications of these materials. Studies have employed techniques like X-ray photoelectron spectroscopy to understand the bonding environments within tin fluorophosphate glasses. researchgate.net The synthesis of novel crystalline tin(II) phosphates and oxyphosphates through methods like hydrothermal synthesis has also expanded the scope of inquiry, revealing complex and often unique structural architectures. csulb.edursc.org

Significance of this compound in Contemporary Materials Science Research

This compound and related materials are of considerable importance in modern materials science due to their diverse and tunable properties. Key areas of research and application include:

Optical Materials: Tin fluorophosphate glasses are investigated for their optical properties. They can exhibit broad photoluminescence, making them potential candidates for white light emission without the need for rare-earth elements. rsc.org Their low nonlinear refractive index also makes them attractive for high-power laser applications. wikipedia.orgtaylorandfrancis.com

Low-Temperature Sealing Glasses: The low glass transition temperatures of certain tin fluorophosphate compositions make them suitable for use as sealing agents, for example, in the hermetic sealing of organic light-emitting diodes (OLEDs). wikipedia.orgchemicalbook.com

Fiber Optics and Amplifiers: Doped tin fluorophosphate glasses are being explored for use in optical fibers and amplifiers. arxiv.org The glass matrix can be a suitable host for rare-earth ions, which are essential for these applications. researchgate.net

Advanced Manufacturing: The low melting point of some tin fluorophosphate glasses allows for processing via techniques like centrifugal Forcespinning to create nonwoven glass fibers with potential applications in high-temperature catalysis and chemical filtration. researchgate.net

The ongoing research into this compound continues to uncover new potential applications and a deeper understanding of its fundamental properties. The ability to fine-tune its composition and structure allows scientists to tailor its characteristics for specific technological needs.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | FO₃PSn |

| Molecular Weight | 216.68 g/mol |

| IUPAC Name | fluoro-dioxido-oxo-λ⁵-phosphane;tin(2+) |

| CAS Number | 52262-58-5 |

Data sourced from PubChem and Alfa Chemistry. alfa-chemistry.comnih.gov

Properties

IUPAC Name |

fluoro-dioxido-oxo-λ5-phosphane;tin(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P.Sn/c1-5(2,3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQLCYCKKROENE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])F.[Sn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FO3PSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660262 | |

| Record name | fluoro-dioxido-oxo-lambda5-phosphane;tin(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52262-58-5 | |

| Record name | fluoro-dioxido-oxo-lambda5-phosphane;tin(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Preparative Techniques

Conventional Melt-Quenching Approaches for Tin Fluorophosphate (B79755) Glasses

Conventional melt-quenching is a widely used technique for producing amorphous tin fluorophosphate glasses. This method involves melting a mixture of precursor materials at high temperatures followed by rapid cooling to prevent crystallization.

The process typically begins with batching high-purity raw materials, which commonly include Tin(II) fluoride (B91410) (SnF₂), Tin(II) oxide (SnO), and a phosphate (B84403) source like Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) or Phosphorus pentoxide (P₂O₅). rsc.orgrsc.orgscispace.com To minimize the loss of volatile components like fluorine, a two-step melting process is often adopted. rsc.org For instance, NH₄H₂PO₄ may be pre-decomposed at a lower temperature (e.g., 400°C) before the tin compounds are added and the mixture is melted at a higher temperature. rsc.org The final melt is then cast into a preheated mold and annealed at a temperature near its glass transition temperature to relieve internal stresses. rsc.org

The composition of the glass can be systematically varied to tune its properties. Research has shown that the structural and luminescent properties of SnO–SnF₂–P₂O₅ glasses are highly dependent on the SnO/SnF₂ molar ratio. rsc.org The melting parameters, such as temperature and duration, are critical; suboptimal conditions can lead to higher concentrations of undesirable orthophosphate Q⁰ structural units, while optimized melting promotes the formation of a more stable pyrophosphate glass structure. scispace.com Studies have investigated compositions such as (70 − x)SnF₂–xSnO–30P₂O₅ and 50SnF₂·(20-x)SnO·30P₂O₅·xEr₂O₃, with melting temperatures ranging from 330°C to 500°C. rsc.orgarxiv.org

Table 1: Examples of Melt-Quenching Parameters for Tin Fluorophosphate Glasses

| Glass System | Precursors | Melting Temperature (°C) | Melting Duration | Key Findings |

| (70-x)SnF₂–xSnO–30P₂O₅ | SnF₂, SnO, NH₄H₂PO₄ | 400 | 30 min (after pre-decomposition) | Produced ultra-low glass transition temperature (<200°C) glasses with broad photoluminescence. rsc.orgrsc.org |

| 50SnF₂·(20-x)SnO·30P₂O₅·xEr₂O₃ | SnF₂, SnO, P₂O₅, Er₂O₃ | 330°C then 400°C | 2 h then 1 h | The addition of Erbium oxide (Er₂O₃) improves thermal stability. arxiv.org |

| Tin Fluoride Phosphate Glass | SnF₂, SnO, NH₄H₂PO₄ | 450 | 25 min | Optimal melting conditions are crucial for glass density, stability, and minimizing thermal degradation. scispace.com |

Solution-Based Synthetic Routes

Solution-based methods offer alternative pathways to tin(II) fluorophosphate materials, often yielding crystalline products at lower temperatures than melt-quenching. These techniques provide greater control over particle size, morphology, and crystallinity.

Solvothermal synthesis involves a chemical reaction in a closed vessel using a non-aqueous solvent at temperatures above its boiling point. This method has been successfully employed to synthesize various alkali metal tin(II) fluorides. For example, a family of ASnF₃ compounds (where A = Na⁺, K⁺, Rb⁺, or Cs⁺) was synthesized by reacting the respective alkali fluorides with SnF₂ in methanol (B129727) at 150°C for 24 hours. researchgate.net

In a related synthesis, Tin trifluorophosphate (Sn₃F₃PO₄) was isolated from a synthetic system related to the solvothermal preparation of sodium tin trifluoride (NaSnF₃) in a pyridine-water solvent. researchgate.net The resulting Sn₃F₃PO₄ material was crystalline with a framework of helical –Sn–F– chains connected by phosphate groups. researchgate.netresearchgate.net This demonstrates the capability of solvothermal methods to produce complex crystalline tin fluorophosphate structures.

Precipitation is a common technique used to isolate a solid product from a solution by reacting components to form a low-solubility compound. dnrcollege.org The process relies on exceeding the solubility product of the target material, causing it to precipitate out of the solution. dnrcollege.org Key factors influencing the purity and particle size of the precipitate include the concentration of reactants, temperature, and pH. dnrcollege.orgwu.ac.th

While the direct synthesis of this compound via a simple precipitation reaction is not extensively detailed in the reviewed literature, the principles are applicable. Such a synthesis would likely involve reacting a soluble tin(II) salt, like Tin(II) chloride (SnCl₂), with a soluble fluorophosphate source in a suitable solvent. The resulting precipitate would then be separated by filtration, washed to remove impurities, and dried. iosrjournals.org For example, tin oxide (SnO₂) nanoparticles have been successfully synthesized using a co-precipitation method where stannic chloride is reacted with a precipitating agent. iosrjournals.org Similarly, tin(II) sulfate (B86663) (SnSO₄) has been prepared via a precipitation route involving the reaction of an intermediate tin oxide with sulfuric acid. wu.ac.th This suggests the potential for developing a precipitation-based synthesis for this compound.

Hydrothermal synthesis is similar to the solvothermal method but specifically uses water as the solvent. It is a powerful technique for crystallizing inorganic materials that are insoluble under normal conditions. Several crystalline tin(II) phosphate compounds have been prepared using this route.

For instance, a layered tin(II) phosphate, [Sn₂(PO₄)₂]²⁻[C₂N₂H₁₀]²⁺·H₂O, was synthesized hydrothermally, resulting in a structure with inorganic layers held together by hydrogen bonding. researchgate.net Another study reported the hydrothermal synthesis of a novel tin(II) oxyphosphate, [NH₄⁺]₂[Sn₃O(PO₄)₂]²⁻·H₂O, which features one-dimensional chains of tin phosphate cages. rsc.org Furthermore, a nanolayered tin phosphate with the formula Sn(HPO₄)₂·3H₂O has been produced through a conventional hydrothermal process. rsc.org These examples underscore the effectiveness of hydrothermal synthesis in creating a variety of ordered, crystalline tin phosphate frameworks.

Table 2: Examples of Hydrothermally Synthesized Tin Phosphate Compounds

| Compound | Precursors/Template | Key Structural Feature | Reference |

| [Sn₂(PO₄)₂]²⁻[C₂N₂H₁₀]²⁺·H₂O | Tin(II) source, phosphate source, ethylenediamine | Layered structure of alternating SnO₃ and PO₄ moieties. | researchgate.net |

| [NH₄⁺]₂[Sn₃O(PO₄)₂]²⁻·H₂O | Tin(II) source, phosphate source, ammonium | One-dimensional chains of tin phosphate cages. | rsc.org |

| Sn(HPO₄)₂·3H₂O | Tin(II) source, phosphoric acid | Nanolayered structure with a 15.0 Å interlayer spacing. | rsc.org |

| [NH₄]⁺[(Sn₃O)₂(PO₄)₃]⁻ | Tin(II) source, phosphate source, 1,3-diaminopentane | Three-dimensional open-framework of SnO₃ and PO₄ units. | researchgate.net |

Nonaqueous acid-base reactions provide a synthetic route that avoids water, which can be advantageous for preparing moisture-sensitive materials. This method has been used to prepare tin(II) organosilicophosphate glasses. cambridge.org

In this approach, precursors are reacted in a non-aqueous environment. For example, tin(II) methylsilicophosphate glasses were prepared by reacting orthophosphoric acid (H₃PO₄), dimethyldichlorosilane (Me₂SiCl₂), and tin(II) chloride (SnCl₂) as a cross-linking agent. cambridge.orgresearchgate.net The underlying reaction is a polycondensation between P-OH and Si-Cl groups, which forms a P-O-Si linkage and releases HCl gas. researchgate.net By controlling the reaction temperature, the degree of condensation and the network dimensions of the resulting glass can be increased, which in turn improves properties like water durability. cambridge.org This method provides a pathway to new types of low-melting hybrid organic-inorganic glasses. researchgate.net

Hydrothermal Synthesis

Mechanochemical Synthesis Pathways

Mechanochemical synthesis is a solvent-free technique that uses mechanical energy, typically from ball milling, to induce chemical reactions in the solid state. cardiff.ac.uknii.ac.jp This method is recognized for being environmentally friendly and capable of producing nano-sized materials.

This approach has been successfully applied to generate various complex fluorides. For instance, complex fluorides with the formula ARF₄ (where A = Li, Na, K and R = rare earth) are synthesized by milling the constituent simple fluoride powders (AF and RF₃) at room temperature. nii.ac.jp More relevantly, a mixed-metal cobalt/copper fluorophosphate has been prepared via a mechanochemical route, demonstrating the method's applicability to fluorophosphate systems. rsc.org The process introduces catalytically active species into a host material, creating a product with enhanced electrochemical performance. rsc.org Although direct mechanochemical synthesis of this compound is not widely reported, the success with similar fluoride and fluorophosphate systems suggests its high potential as a viable and sustainable synthetic pathway.

Microemulsion-Route Fabrication of Tin Trifluorophosphate

The microemulsion route has been successfully employed for the synthesis of tin fluorophosphate (Sn3F3PO4) powder. researchgate.netresearchgate.net This technique utilizes water-in-oil (W/O) microemulsions, which are thermodynamically stable dispersions of aqueous microdomains within a continuous oil phase, stabilized by surfactant molecules. mdpi.com These aqueous droplets act as constrained microreactors, enabling significant control over the size, shape, and composition of the resulting nanoparticles during the precipitation reaction. mdpi.com

In a typical synthesis, two separate microemulsions are prepared, one containing the tin precursor and the other containing the phosphate precursor. usp.br The reaction is initiated by mixing these two microemulsions, allowing the aqueous cores to collide and coalesce, which facilitates the precipitation of the desired compound within the nanoreactors. mdpi.comusp.br For instance, tin fluorophosphate with a distinct needle-like morphology, featuring particles 300–500 nm in thickness and 5–10 μm in length, has been produced using this method. researchgate.net The process generally involves vigorous stirring and an aging period to ensure high homogeneity and yield. usp.br Following the reaction, the nanoparticles are separated from the microemulsion, typically through centrifugation, and then washed to remove the surfactant and any unreacted precursors. usp.br

Precursor Chemistry and Purity Control in Synthesis

The purity and structural integrity of the final this compound product are critically dependent on the initial precursor chemistry and the ability to control key reaction parameters. The volatility of certain components and the reactivity of starting materials are paramount considerations.

Impact of Fluorine Volatilization on Phase Purity and Stoichiometry

A significant and persistent challenge in the synthesis of fluorophosphate compounds is the high volatility of fluorine, especially during the heat treatment or calcination steps common in many synthesis routes. oup.com This volatilization leads to a loss of fluorine from the material, making it difficult to control the final fluorine-to-oxygen ratio precisely. oup.com

The loss of fluorine can result in the formation of fluorine-deficient phases and other impurities, which compromises the phase purity and stoichiometry of the target compound. oup.comnih.gov For example, in the synthesis of tin fluorophosphate glass, it has been observed that a notable percentage of a precursor like Tin(II) fluoride (SnF2) can be lost to volatilization due to its low melting point. rsc.org This deficiency can lead to the unintended crystallization of secondary phases such as tin pyrophosphate (SnP2O7) and tin phosphate (Sn3(PO4)2) at elevated temperatures. oulu.fi Consequently, maintaining a fluorine-rich atmosphere or using fluorine-compensating strategies is crucial for synthesizing phase-pure materials. oup.com

Role of Starting Materials and Additives (e.g., SnO/SnF2 ratios, Er2O3 doping)

The selection and ratio of starting materials, along with the incorporation of specific additives or dopants, play a determinative role in the structural and physical properties of the resulting tin fluorophosphate material.

Doping the glass with rare-earth oxides, such as Erbium(III) oxide (Er2O3), is another strategy to modify its properties. The addition of Er2O3 has been shown to strengthen the glass network, leading to an increase in thermal stability. researchgate.netncf.edu This enhancement is attributed to the formation of strong ionic bonds between Er³⁺ ions and neighboring anions, which replace weaker bonds within the matrix. researchgate.net

Below is an interactive table summarizing the effects of key starting materials and dopants on tin fluorophosphate synthesis.

| Component | Role / Effect | Research Findings |

| SnO/SnF2 Ratio | Controls glass network structure and chemical durability. | Increasing the SnO content relative to SnF2 replaces weaker Sn-F bonds with stronger Sn-O-P linkages, significantly enhancing chemical resistance to moisture. scispace.comupsi.edu.my The local structure of Sn²⁺ is directly influenced by this ratio, affecting the material's luminescent properties. rsc.orgresearchgate.net |

| Er2O3 Doping | Strengthens the glass network and improves thermal stability. | The addition of Er2O3 increases the glass transition temperature (Tg), indicating a more rigid and stable structure. researchgate.netncf.edu This is due to stronger ionic interactions introduced by the Er³⁺ ions. researchgate.net |

| NH4H2PO4 | Acts as a precursor for P2O5. | During heating, it decomposes to form P2O5, which then forms a low-temperature melt with SnF2, facilitating the dissolution and incorporation of the high-melting-point SnO into the glass structure. scispace.com |

Challenges in Rapid and Scalable Synthesis of Phase-Pure Fluorophosphates

Transitioning from laboratory-scale synthesis to rapid and scalable industrial production of phase-pure fluorophosphates, including this compound, presents several significant hurdles.

The primary challenge remains the control of stoichiometry due to the high volatility of fluorine during high-temperature processing. oup.comnih.gov This issue is a major barrier to achieving consistent, high-purity materials on a large scale. oup.com

Furthermore, many conventional synthesis routes for fluorophosphates rely on highly toxic and corrosive reagents like hydrofluoric acid (HF). oup.com The use of such hazardous materials poses significant safety risks and environmental concerns, making these methods ill-suited for large-scale industrialization. oup.com

The synthesis processes themselves can be complex, sometimes requiring multiple steps or precise control over various parameters, which complicates scaling up. nih.govmdpi.com The need for high-purity and sometimes expensive precursors also adds to the production cost, which can hinder economic viability for large-scale applications. mdpi.compatsnap.com Finally, developing purification methods that are both efficient and cost-effective at an industrial scale is another critical challenge that must be addressed to enable the widespread use of these materials. mdpi.com

Crystallographic and Structural Elucidation of Tin Ii Fluorophosphate Systems

Single-Crystal X-ray Diffraction Studies

For tin(II) fluorophosphate (B79755) (SnPO₃F), single-crystal X-ray diffraction studies have revealed a monoclinic crystal system with the space group P2₁/c. materialsproject.org The structure is characterized as two-dimensional, consisting of SnPO₃F sheets oriented along the (0, 1, 0) direction. materialsproject.org The lattice parameters for SnPO₃F have been determined as a = 4.79 Å, b = 13.11 Å, and c = 6.40 Å, with a β angle of 100.24°. materialsproject.org

In a related compound, tin trifluorophosphate (Sn₃F₃PO₄), single-crystal X-ray diffraction analysis showed that it crystallizes in the rhombohedral space group R3. researchgate.netresearchgate.net The framework of this compound is composed of helical –Sn–F– chains interconnected by phosphate (B84403) groups. researchgate.netresearchgate.net Another example is a basic tin(II) fluoride (B91410), Sn₉F₁₃O(OH)₃ · 2H₂O, which has been characterized by single-crystal X-ray diffraction, revealing a complex structure containing an unprecedented [Sn₄O(OH)₃]³⁺ cage-ion. researchgate.net

The study of tin(II) fluoride (SnF₂), a related binary compound, by single-crystal X-ray diffraction has also provided valuable insights. The monoclinic form of SnF₂ contains Sn₄F₈ tetramers, which are puckered eight-membered rings of alternating tin and fluorine atoms. wikipedia.orgresearchgate.net

Interactive Table: Crystallographic Data from Single-Crystal X-ray Diffraction Studies.

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| SnPO₃F | Monoclinic | P2₁/c | a = 4.79 Å, b = 13.11 Å, c = 6.40 Å, β = 100.24° | materialsproject.org |

| Sn₃F₃PO₄ | Rhombohedral | R3 | a = 11.8647(11) Å, c = 4.6291(6) Å | researchgate.netresearchgate.net |

| SnF₂ (monoclinic) | Monoclinic | C2/c | a = 13.353(1) Å, b = 4.9090(4) Å, c = 13.787(1) Å, β = 109.11(1)° | researchgate.net |

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification, purity assessment, and refinement of lattice parameters of crystalline materials. libretexts.org It is particularly useful when single crystals of sufficient size or quality are not available. libretexts.org

PXRD has been employed to characterize various tin(II) fluorophosphate and related materials. For instance, the synthesized tin trifluorophosphate (Sn₃F₃PO₄) powder was confirmed to be crystalline using PXRD. researchgate.net In studies of tin fluorophosphate glasses, PXRD patterns are used to confirm the amorphous nature of the samples, indicated by broad humps rather than sharp crystalline peaks. rsc.org The technique has also been used to identify new crystalline materials formed in reactions, such as the formation of Sn₃PO₄F₃ when stannous fluoride solutions react with synthetic hydroxyapatite. researchgate.net

Variable Temperature PXRD (VT-PXRD)

Variable Temperature Powder X-ray Diffraction (VT-PXRD) is an essential tool for studying thermally induced phase transitions, decomposition processes, and the thermal stability of materials. americanpharmaceuticalreview.comicdd.com By collecting diffraction patterns at different temperatures, one can monitor changes in the crystal structure as a function of temperature. americanpharmaceuticalreview.com

VT-PXRD has been utilized in the study of tin fluoride materials to understand their structural stability upon heating. researchgate.net For example, in the characterization of NaSnF₃ and Sn₃F₃PO₄, VT-PXRD, in conjunction with thermogravimetric analysis (TGA), indicated that the structures collapse in the temperature range of 200°C. researchgate.net Studies on the thermal transformation of tin(II) oxide (SnO), a related oxide, have used techniques analogous to VT-PXRD to show that SnO begins to oxidize to tin(IV) oxide (SnO₂) at 400°C and fully transforms at 600°C. unsri.ac.id

Neutron Diffraction for Structural Analysis

Neutron diffraction is a powerful technique that complements X-ray diffraction for structural analysis. mpg.de Neutrons are scattered by the atomic nuclei, making them particularly sensitive to the positions of light elements like fluorine and oxygen in the presence of heavy elements like tin. aps.org This technique can also be used to study magnetic ordering in materials. aps.org

While specific neutron diffraction studies solely on SnPO₃F are not prevalent in the provided search results, the technique has been applied to related fluoride and phosphate systems, demonstrating its utility. For example, neutron powder diffraction has been used to investigate the atomic and magnetic structures of materials like NaMn₂O₄ and Li₀.₉₂Mn₂O₄. aps.org It has also been instrumental in studying the structural properties of piezoelectric ceramics and other functional materials at various temperatures. ornl.gov In the context of fluorophosphates, neutron diffraction has been used to characterize compounds like Na₃M₂(PO₄)₂F₃ (M = Al³⁺, V³⁺, Cr³⁺, Fe³⁺, Ga³⁺), providing detailed structural information. researchgate.net

Structural Features of Crystalline Tin(II) Fluorophosphates

Polymeric Network Architectures

The crystal structures of tin(II) fluorophosphates often exhibit complex polymeric networks. In SnPO₃F, the structure is described as being two-dimensional, composed of SnPO₃F sheets. materialsproject.orgmaterialsproject.org This layered arrangement is a common feature in the broader class of tin(II) compounds.

A more intricate three-dimensional polymeric network is observed in the related compound tin(II) fluoride oxide (Sn₄OF₆). rsc.org In this structure, bridging fluorine and oxygen atoms connect the tin centers. rsc.org Another example is tin trifluorophosphate (Sn₃F₃PO₄), which features a framework built from helical –Sn–F– chains that are interconnected by phosphate groups, creating a three-dimensional network. researchgate.netresearchgate.net The hydrolysis of SnF₂ can lead to the formation of Sn₄OF₆, which also possesses a three-dimensional polymeric network of bridging fluorine and oxygen atoms. rsc.org

Coordination Environments of Tin(II) and Phosphorus

The coordination environment of the constituent ions is a key aspect of the crystal structure. In tin(II) compounds, the stereochemically active lone pair of electrons on the Sn²⁺ ion often leads to distorted coordination geometries.

In SnPO₃F, the Sn²⁺ ion is bonded to three oxygen atoms in a distorted T-shaped geometry. materialsproject.org The Sn-O bond distances in this compound range from 2.18 to 2.22 Å. materialsproject.orgmaterialsproject.org In other tin(II) compounds, such as those with neutral ligands, the Sn(II) core often exhibits a trigonal pyramidal geometry, which can be further distorted by longer-range interactions. rsc.orgnih.gov For instance, in SnF₂, the tin atoms are at the apex of a trigonal pyramid with three neighboring fluorine atoms. wikipedia.orgresearchgate.net

The phosphorus atom in SnPO₃F is in a tetrahedral coordination environment, bonded to three oxygen atoms and one fluorine atom. materialsproject.org The P-O bond lengths are around 1.52-1.53 Å, while the P-F bond length is 1.59 Å. materialsproject.org This PO₃F tetrahedron is a common structural unit in fluorophosphate chemistry. lsbu.ac.uk

Interactive Table: Coordination Environments and Bond Lengths.

| Compound | Ion | Coordination Geometry | Bonded Atoms | Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| SnPO₃F | Sn²⁺ | Distorted T-shaped | 3 x O²⁻ | 2.18 - 2.22 | materialsproject.orgmaterialsproject.org |

| SnPO₃F | P⁵⁺ | Tetrahedral | 3 x O²⁻, 1 x F⁻ | P-O: 1.52 - 1.53, P-F: 1.59 | materialsproject.org |

Trigonal Pyramidal and Tetragonal-Based Pyramidal Geometries of Sn(II)

In this compound and related systems, the Sn(II) cation predominantly adopts two key coordination geometries: trigonal pyramidal and tetragonal-based pyramidal. The trigonal pyramidal geometry is a common feature, where the tin atom forms the apex of a pyramid with three nearby atoms, typically fluorine or oxygen, forming the base. researchgate.netwikipedia.orgrsc.org This arrangement is observed in several tin(II) compounds, including the monoclinic form of tin(II) fluoride (SnF2), where each tin atom is at the apex of a trigonal pyramid with three fluorine atoms at the base. researchgate.net The average Sn-F distances in these pyramids are approximately 2.14 Å, with F-Sn-F bond angles averaging 84°. researchgate.net

In more complex structures, such as tin(II) fluoride oxide (Sn4OF6), both trigonal pyramidal and tetragonal-based pyramidal geometries for Sn(II) are present. rsc.orgresearchgate.net In Sn4OF6, there are four distinct sites for tin. One of these sites exhibits a tetragonal-based pyramidal geometry, while the other three display trigonal-pyramidal geometry. rsc.orgresearchgate.net The tetragonal-based pyramidal geometry involves the tin atom being coordinated to four atoms in a see-saw or distorted rectangular see-saw-like arrangement. materialsproject.orgosti.gov This variability in coordination highlights the flexibility of the Sn(II) cation in accommodating different structural environments.

Stereochemical Activity of Sn(II) Lone Pair Electrons

The VSEPR (Valence Shell Electron Pair Repulsion) theory provides a framework for understanding these geometries. For a trigonal pyramidal SnX3E system, the electron pair geometry is tetrahedral, but the molecular geometry is trigonal pyramidal due to the presence of the lone pair (E). Similarly, for a tetragonal-based pyramidal SnX4E system, the electron pair geometry is trigonal bipyramidal, resulting in a see-saw molecular geometry. In the crystal structure of Sn4OF6, the non-bonding electrons are stereochemically active and appear to be directed into irregular channels that run parallel to the c-axis. rsc.orgresearchgate.net This directional nature of the lone pair is crucial in determining the packing of molecules in the crystal lattice and can lead to the formation of layered or framework structures.

Phosphorus Coordination: Tetrahedral FPO3 Monomers and P2O7 Dimers

In tin fluorophosphate glasses and crystalline compounds, phosphorus is typically found in a tetrahedral coordination environment, bonded to four other atoms, which can be either oxygen or fluorine. arxiv.org The fundamental building blocks of these structures are often fluorophosphate (FPO3)²⁻ monomers or pyrophosphate (P2O7)⁴⁻ dimers. arxiv.org

In glasses with approximately 30 mol% P2O5, phosphorus is primarily found in these tetrahedral FPO3 monomers or P2O7 dimers. arxiv.org The introduction of fluorine into the phosphate network leads to the formation of P-F bonds, which can terminate the phosphate chains. This results in the formation of [PO4-xFx] tetrahedral structures. rsc.org The presence of these monomers and dimers, as opposed to longer polymeric phosphate chains, is a key structural feature. Spectroscopic studies, such as FTIR and Raman, are instrumental in identifying these units. For example, bands in the FTIR spectra around 840 cm⁻¹ and 1027 cm⁻¹ are assigned to the P-F stretching vibrations of [PO4-xFx] tetrahedra. rsc.org

Bridging and Non-Bridging Oxygen and Fluorine Linkages

The connectivity within this compound structures is established through a network of bridging and non-bridging oxygen and fluorine atoms. wikipedia.orgresearchgate.net These linkages are fundamental to the formation of one-, two-, and three-dimensional structures.

Bridging fluorine and oxygen atoms connect adjacent tin or phosphorus polyhedra, creating extended frameworks. For instance, the structure of Sn4OF6 consists of a three-dimensional polymeric network of bridging fluorine and oxygen atoms. researchgate.netrsc.org In Sn3(PO4)F3, the framework is composed of helical –Sn–F– chains that are interconnected by phosphate groups. researchgate.net The Sn-F-Sn angles in the rings of SnF2 are notable, with values of 132.1° and 170.4°, indicating significant covalent character in the bridging bonds. researchgate.net

Specific Crystal Structures (e.g., Sn3(PO4)F3, Sn4OF6, Sn9F13O(OH)3·2H2O)

Several specific crystal structures of tin(II) fluorophosphates and related compounds have been determined through single-crystal X-ray diffraction, revealing complex and often unique structural arrangements.

Sn3(PO4)F3 : This compound, also known as tin trifluorophosphate, crystallizes in the rhombohedral space group R3. researchgate.netresearchgate.net Its structure is characterized by a framework of helical –Sn–F– chains that are interconnected by phosphate groups. researchgate.net The formation of Sn3(PO4)F3 has been observed as a product of the reaction between stannous fluoride solutions and hydroxyapatite. researchgate.net

Sn4OF6 : Tin(II) fluoride oxide crystallizes in the orthorhombic space group P212121. researchgate.netrsc.org Its structure is a three-dimensional polymeric network of bridging fluorine and oxygen atoms. researchgate.netrsc.org As previously mentioned, this compound features four distinct tin sites, one with a tetragonal-based pyramidal geometry and three with trigonal-pyramidal geometries. rsc.orgresearchgate.net

Lattice Parameters and Space Group Determination (e.g., Orthorhombic P212121, Monoclinic C2/c, Rhombohedral R3)

The precise arrangement of atoms in the crystal lattice of tin(II) fluorophosphates is described by their lattice parameters and space group. These are determined experimentally using techniques like X-ray diffraction.

Orthorhombic P212121 : This space group is observed for several this compound-related compounds, including Sn4OF6 and Sn9F13O(OH)3·2H2O. researchgate.netrsc.org For Sn4OF6, the lattice parameters are a = 16.088(3) Å, b = 10.681(2) Å, and c = 4.940(1) Å. researchgate.netrsc.org The P212121 space group is characterized by the presence of two-one screw axes parallel to each of the unit cell directions. ucl.ac.uk

Monoclinic C2/c : The monoclinic space group C2/c is found in the crystal structure of tin(II) fluoride (SnF2). researchgate.netwikipedia.org The lattice parameters for SnF2 are a = 13.353(1) Å, b = 4.9090(4) Å, c = 13.787(1) Å, and β = 109.11(1)°. researchgate.net The C2/c space group is a base-centered monoclinic space group. aflowlib.org A sodium tin trifluoride, NaSnF3, also crystallizes in this space group. researchgate.net

Rhombohedral R3 : Tin trifluorophosphate (Sn3F3PO4) crystallizes in the rhombohedral space group R3. researchgate.net The lattice parameters for this compound are a = 11.8647(11) Å and c = 4.6291(6) Å. researchgate.net

The following table summarizes the crystallographic data for selected this compound and related compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Sn3(PO4)F3 | Rhombohedral | R3 | 11.8647(11) | 11.8647(11) | 4.6291(6) | 90 |

| Sn4OF6 | Orthorhombic | P212121 | 16.088(3) | 10.681(2) | 4.940(1) | 90 |

| Sn9F13O(OH)3·2H2O | Orthorhombic | P212121 | 16.088(3) | 10.681(2) | 4.940(1) | 90 |

| SnF2 | Monoclinic | C2/c | 13.353(1) | 4.9090(4) | 13.787(1) | 109.11(1) |

| NaSnF3 | Monoclinic | C2/c | 11.7429(12) | 17.0104(18) | 6.8528(7) | 100.6969(2) |

Data for Sn3(PO4)F3, Sn4OF6, Sn9F13O(OH)3·2H2O, SnF2, and NaSnF3 sourced from references researchgate.netwikipedia.orgresearchgate.netrsc.orgresearchgate.net.

Structural Characteristics of Tin Fluorophosphate Glasses

Tin fluorophosphate glasses are amorphous materials that lack the long-range order of crystalline solids but possess distinct short- and medium-range structural characteristics. These glasses have garnered attention for applications such as low-temperature sealing agents and optical materials. arxiv.orgsciencesconf.org

The fundamental structure of these glasses is a network of phosphate tetrahedra modified by the presence of tin and fluorine. arxiv.orglsbu.ac.uk The introduction of SnF2 and SnO into the phosphate glass matrix significantly alters its structure and properties. rsc.org Fluorine acts as a network terminator, breaking up the P-O-P bridging bonds and leading to a depolymerization of the phosphate chains. lsbu.ac.uklsbu.ac.uk This results in a structure dominated by shorter phosphate units, such as pyrophosphate (Q¹) and orthophosphate (Q⁰) groups, rather than long metaphosphate (Q²) chains. rsc.orglsbu.ac.uk

Spectroscopic techniques like FTIR and Raman are crucial for elucidating the structure of these glasses. rsc.orglsbu.ac.uk Raman spectra can distinguish between different phosphate units: Q² units are associated with a peak near 1105 cm⁻¹, while Q¹ units show a peak around 1037 cm⁻¹. rsc.org The presence of P-F and Sn-F bonds can also be identified. rsc.org

The ratio of SnO to SnF2 in the glass composition influences the structure. rsc.org Increasing the SnO content at the expense of SnF2 leads to a decrease in P-F and Sn-F bonds and an increase in P-O-P linkages, indicating a change in the local structure around the Sn²⁺ ions. rsc.org

The thermal properties of tin fluorophosphate glasses are strongly linked to their structure. The depolymerization of the phosphate network by fluorine generally leads to a lower glass transition temperature (Tg). lsbu.ac.uk However, the melting conditions during synthesis, such as temperature and time, can significantly impact the final structure and properties of the glass. lsbu.ac.uk Insufficient melting can result in a less stable glass with weaker F-Sn and F-P linkages and consequently a lower Tg. lsbu.ac.uk

Network Connectivity and Structural Organization

The structure of this compound glasses is primarily composed of a network of phosphate tetrahedra, with tin and fluorine ions incorporated into the structure. The degree of network connectivity is significantly influenced by the composition, particularly the ratio of tin(II) oxide (SnO) to tin(II) fluoride (SnF2) and the concentration of phosphorus pentoxide (P2O5).

In these glasses, phosphorus is typically four-fold coordinated, existing in a tetrahedral geometry. arxiv.org The phosphate tetrahedra link together through bridging oxygen atoms to form various structural units. The connectivity of this network can be described using the Q_i_ terminology, where 'i' denotes the number of bridging oxygens per tetrahedron. scispace.com The structure can range from cross-linked networks of Q_3_ tetrahedra to polymer-like chains of Q_2_ tetrahedra, and even to smaller pyrophosphate (Q_1_) and orthophosphate (Q_0_) anions. scispace.com

The introduction of fluorine breaks the P-O-P bonds, leading to a depolymerization of the phosphate network and a decrease in the average phosphate chain length. scispace.comlsbu.ac.uk Tin ions, particularly Sn²⁺, act as network modifiers, further influencing the structure. arxiv.orgresearchgate.net As the SnO content increases relative to SnF2, weaker Sn-F and P-F bonds are progressively replaced by stronger Sn-O and P-O-P linkages. rsc.org This substitution leads to a more interconnected and stable glass structure. scispace.com

In some crystalline tin fluorophosphate compounds, such as Sn3F3PO4, the framework is composed of helical –Sn–F– chains that are interconnected by phosphate groups. researchgate.netresearchgate.net This highlights the diverse structural arrangements possible within tin fluorophosphate systems, ranging from amorphous glasses to ordered crystalline frameworks. The structural model for some fluoride phosphate glasses is described as Al(F,O)6-octahedral chains linked by mono- and diphosphate (B83284) groups and cations. researchgate.net

Local Structure of Sn²⁺ and its Dependence on Composition

In tin fluorophosphate glasses, Sn²⁺ is expected to be either three-fold or four-fold coordinated, adopting trigonal pyramidal or tetrahedral geometries, respectively. arxiv.org EXAFS (Extended X-ray Absorption Fine Structure) data has shown an average coordination of Sn to O to be approximately 1.5 in both undoped and erbium-doped glasses. arxiv.org

The local structure of Sn²⁺ is directly influenced by the substitution of SnF2 with SnO. rsc.org As the SnO content increases, there is a gradual replacement of weaker Sn-F bonds with stronger Sn-O bonds. rsc.org This change in the local environment of Sn²⁺ affects the photoluminescence properties of the glass, with both the excitation and emission peak wavelengths being dependent on the SnO/SnF2 ratio. rsc.orgresearchgate.net This indicates that SnO acts as a network modifier, altering the local structural arrangement around the Sn²⁺ ions. rsc.org

The presence of the lone pair on Sn²⁺ also contributes to the low activation energy for glass network rearrangement, which is a factor in achieving low glass transition temperatures (Tg). rsc.org The specific coordination of Sn²⁺ and its interaction with neighboring fluoride and oxide ions are thus key to tailoring the physical and optical properties of these materials.

Identification of Orthophosphate Q⁰ and Q² Units

Spectroscopic techniques, particularly Raman and Fourier-transform infrared (FTIR) spectroscopy, are instrumental in identifying the specific phosphate structural units within this compound glasses. The Q_i_ classification is used to describe the connectivity of the phosphate tetrahedra, where 'i' represents the number of bridging oxygen atoms.

Q⁰ units correspond to isolated orthophosphate tetrahedra (PO4)³⁻, which have no bridging oxygens.

Q² units are metaphosphate groups that form polymeric chains, with each tetrahedron sharing two bridging oxygens.

In tin fluorophosphate glasses, the relative concentrations of these units are highly dependent on the composition and synthesis conditions. For example, studies have shown that the structure of a tin fluoride phosphate glass with a molar composition of 50% SnF2, 20% SnO, and 30% P2O5 is primarily composed of pyrophosphate (Q¹) end groups with a low concentration of Q² polymeric chains. scispace.com

However, the addition of other components or variations in melting conditions can alter this distribution. The introduction of erbium oxide (Er2O3) as a dopant has been observed to lead to the emergence of orthophosphate Q⁰ units, as detected by a characteristic band around 930 cm⁻¹ in the Raman spectra. arxiv.org Concurrently, a slight decrease in the intensity of the band near 1125 cm⁻¹, associated with Q² units, is also observed. arxiv.org

Furthermore, sub-optimal melting conditions during glass synthesis can result in significantly higher concentrations of orthophosphate Q⁰ structural units. scispace.com Conversely, with an increasing SnO to SnF2 ratio, Q² units can gradually transform into Q¹ units, indicating a depolymerization of the phosphate chains. rsc.org The susceptibility of these glasses to humidity can also be linked to an increased content of Q⁰ sites. scispace.com The ability to identify and quantify these Q⁰ and Q² units is therefore crucial for understanding and controlling the structure and properties of tin fluorophosphate glasses.

Defect Chemistry and Disorder Phenomena

Positional Disorder

Positional disorder refers to a situation in a crystal structure where an atom can occupy more than one distinct site. ou.edu This is a common phenomenon in complex crystal structures and can arise from either static or dynamic effects. In static disorder, different unit cells contain atoms in different positions, while in dynamic disorder, atoms hop between sites over time. cam.ac.uk Both types of disorder are treated similarly in crystallographic refinement. ou.edu

In the context of fluorophosphate systems, positional disorder has been observed. For instance, in the crystal structure of NaFe(PO3F)2, a minor positional disorder (split) of the sodium (Na) ion has been reported. acs.org This disorder is attributed to the local coordination environment and the preference of Na for a lower coordination number. acs.org

While specific, detailed studies on positional disorder exclusively within this compound are not extensively available in the provided search results, the principles of positional disorder observed in similar complex fluoride and phosphate structures are applicable. The refinement of such disordered structures typically involves modeling the split atomic sites with fractional occupancy factors that sum to one. ou.edu The presence of large and anisotropically shaped thermal ellipsoids in a refined crystal structure can be an indicator of unresolved positional disorder. cam.ac.uk

Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, is instrumental in identifying the structural units and bonding within tin(II) fluorophosphate (B79755) materials. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, bond length, and local symmetry.

Raman spectroscopy provides high-resolution data on the vibrational modes in tin fluorophosphate glasses. scispace.com It is particularly effective in characterizing the phosphate (B84403) network structure. The structure of these glasses is often described in terms of Qⁿ units, where 'n' represents the number of bridging oxygen atoms for a given phosphate tetrahedron.

Research findings indicate that the structure of tin fluorophosphate glass is primarily composed of pyrophosphate units, which consist mainly of Q¹ end groups with a smaller concentration of Q² polymeric chains. scispace.com The addition of dopants or alteration of composition can influence this structure. For instance, the addition of Er₂O₃ to tin fluorophosphate glass leads to the depolymerization of the phosphate chain, evidenced by the emergence of a band near 930 cm⁻¹ which is assigned to the P–O symmetric stretch of isolated orthophosphate (Q⁰) tetrahedra. arxiv.org Concurrently, a decrease in the intensity of the band around 1125 cm⁻¹, associated with Q² units, is observed. arxiv.orgrsc.org

Specific vibrational modes identified in the Raman spectra of tin fluorophosphate systems include:

Sn-F Vibrations: Bands observed near 370 cm⁻¹ and 415 cm⁻¹ are attributed to Sn-F vibrations. rsc.org

P-F Bonds: A band near 860 cm⁻¹ is associated with P-F bonds. arxiv.org

Phosphate Units: As mentioned, bands at approximately 930 cm⁻¹ and 1125 cm⁻¹ correspond to Q⁰ and Q² units, respectively. arxiv.org

Raman Spectroscopy Data for Tin Fluorophosphate Systems

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Sn-F Vibration | ~370 | Sn-F fragment vibration | rsc.org |

| Sn-F Vibration | ~415 | Sn-F fragment vibration | rsc.org |

| P-F Stretch | ~860 | P-F bond vibration | arxiv.org |

| P-O Symmetric Stretch | ~930 | Isolated orthophosphate (Q⁰) units | arxiv.org |

| P-O Stretch | ~1125 | Diphosphate (B83284) (Q²) units | arxiv.orgrsc.org |

Infrared (IR) spectroscopy complements Raman data and is used to investigate structural variations, particularly in tin fluorophosphate glasses. scispace.com FTIR spectra can effectively track the transition between different phosphate structural units. For example, a vibrational peak shift from 970 cm⁻¹ (attributed to Q⁰ units) to 1040 cm⁻¹ (attributed to Q¹ units) suggests a structural transition is occurring under certain synthesis conditions. scispace.com

When the composition of tin fluorophosphate glass is altered by replacing SnF₂ with SnO, IR spectroscopy shows a weakening of the Sn-F vibrations. rsc.org This is accompanied by a decrease in the intensity of the band near 1125 cm⁻¹, which is consistent with the depolymerization of Q² phosphate chains. rsc.org IR spectroscopy has also been used to identify the bonding state of fluorine atoms, distinguishing between P-F bonds and more ionic M-F bonds (where M can be Sn(II)). researchgate.net

Infrared Spectroscopy Data for Tin Fluorophosphate Systems

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| P-O Stretch (Q⁰) | 970 | Orthophosphate units | scispace.com |

| P-O Stretch (Q¹) | 1040 | Pyrophosphate end groups | scispace.com |

| P-O Stretch (Q²) | ~1125 | Diphosphate units | rsc.org |

| P-F Bond | 687.4 (eV, XPS) | Fluorine in P-F bonds | researchgate.net |

| M-F Bond (M=Sn(II)) | 684.9 (eV, XPS) | Fluorine in ionic Sn-F bonds | researchgate.net |

Raman Spectroscopy and Microscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environment of specific nuclei within a material. For tin(II) fluorophosphate, NMR studies involving ³¹P, ¹¹⁹Sn, and ¹⁹F nuclei provide crucial information on the phosphate network, the oxidation state and coordination of tin, and the nature of fluorine bonding.

³¹P NMR spectroscopy is highly sensitive to the local environment of phosphorus atoms, making it ideal for characterizing the Qⁿ speciation in phosphate-based materials. In studies of tin fluorophosphate glass-polyethylene hybrids, several distinct ³¹P resonances have been identified. acs.org The chemical shifts (δ) are indicative of different Q¹ and Q⁰ phosphate species, with observed resonances at approximately -14.2, -8.0, -4.7, and +0.7 ppm. acs.org These shifts reflect the varying degrees of polymerization and the local chemical environment of the phosphate tetrahedra. acs.org

The coupling between phosphorus and fluorine nuclei (J-coupling) is also a key diagnostic feature. In related monofluorophosphate compounds like Hg₂PO₃F, the ³¹P signal appears as a doublet with a scalar spin-spin coupling constant (¹J(PF)) of -1072 Hz, confirming the presence of a direct P-F bond. acs.org This type of analysis is directly applicable to confirming the PO₃F²⁻ entity in this compound.

³¹P NMR Data for Tin Fluorophosphate and Related Compounds

| Compound System | Chemical Shift (δ) (ppm) | Assignment | J(PF) (Hz) | Reference |

|---|---|---|---|---|

| TFP Glass-Polymer Hybrid | -14.2, -8.0, -4.7, +0.7 | Various Q¹ and Q⁰ species | Not specified | acs.org |

| Hg₂PO₃F | -25.0 | PO₃F²⁻ tetrahedron | -1072 | acs.org |

| Ag₂PO₃F | Not specified | PO₃F²⁻ anion | -1045 | researchgate.net |

Tin has three NMR-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and receptivity. huji.ac.il ¹¹⁹Sn NMR is particularly sensitive to the oxidation state and coordination environment of the tin atom. nih.gov A key distinguishing feature is the chemical shift anisotropy (CSA), which is the orientation-dependence of the chemical shift. Sn(II) compounds, which feature a stereochemically active lone pair of electrons, exhibit a significantly larger CSA compared to the more symmetric Sn(IV) compounds. nih.govresearchgate.net

While specific ¹¹⁹Sn NMR data for crystalline SnPO₃F is not widely reported, studies on related tin(II) compounds provide valuable insights. For instance, high-resolution ¹¹⁹Sn NMR spectra of SnHPO₃ and SnHPO₄ show surprisingly large indirect Sn,Sn coupling constants of 2600 ± 200 Hz and 4150 ± 200 Hz, respectively, which provide information about the proximity and bonding between tin atoms. nih.gov This technique is crucial for confirming the Sn(II) oxidation state and understanding its coordination within the fluorophosphate matrix. osti.gov

¹¹⁹Sn NMR Characteristics for Tin Compounds

| Feature | Sn(II) Compounds | Sn(IV) Compounds | Reference |

|---|---|---|---|

| Chemical Shift Anisotropy (CSA) | Large | Small (near zero for symmetric environments) | nih.govresearchgate.net |

| Coordination Environment | Asymmetric (e.g., trigonal pyramidal) | Symmetric (e.g., octahedral) | nih.govresearchgate.net |

| Indirect Coupling (J(Sn,Sn)) | 2600-4150 Hz (in SnHPO₃/SnHPO₄) | Not typically observed | nih.gov |

¹⁹F is a spin-½ nucleus with 100% natural abundance and high sensitivity, making it an excellent probe for NMR spectroscopy. wikipedia.org In the context of this compound, ¹⁹F NMR is used to investigate the environment of fluorine atoms, particularly to distinguish between fluorine bonded to phosphorus (P-F) and fluorine bonded to tin (Sn-F). researchgate.net

The chemical shift and coupling constants are diagnostic of the fluorine environment. The large ¹J(PF) coupling constant, typically in the range of 800-1100 Hz, provides unambiguous evidence for a covalent P-F bond. acs.orgresearchgate.net In the ¹⁹F NMR spectrum of Hg₂PO₃F, a doublet is observed at -73.6 ppm with a coupling constant that matches the one seen in the ³¹P spectrum, confirming the P-F linkage. acs.org The chemical shift range for fluorine is very wide, which minimizes the chance of signal overlap and allows for clear identification of different fluorine species in a sample. magritek.comhuji.ac.il

¹⁹F NMR Data for Fluorophosphate and Fluoride (B91410) Compounds

| Compound | Chemical Shift (δ) (ppm) | Coupling Constant (¹J(PF)) (Hz) | Assignment/Comment | Reference |

|---|---|---|---|---|

| Hg₂PO₃F | -73.6 | -1072 | Signal is a doublet due to coupling with ³¹P | acs.org |

| α-SnF₂ | 112 to 124 | Not applicable | Four distinct F⁻ sites in the structure | researchgate.net |

| Reaction product (POF₂Cl) | -87.6 | 1068 | Product of SnF₂ and POCl₃ reaction | researchgate.net |

Solid-State 119Sn NMR Spectroscopy

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within the top 5-10 nm of a material's surface. wikipedia.org In the study of this compound glasses, XPS provides critical insights into the atomic structure and bonding environments of the constituent elements. arxiv.orgresearchgate.net The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. wikipedia.org

Detailed analysis of the high-resolution XPS spectra for different elements reveals the local chemical environment. For instance, in quaternary tin fluorophosphate glasses (NaF-SnF2-SnO-P2O5), the O 1s, F 1s, P 2p, and Sn 3d5/2 spectra are analyzed to understand the glass network structure. researchgate.net The binding energies of these core levels can shift depending on the chemical state and bonding of the atom. redalyc.org

The Sn 3d region is characterized by well-separated spin-orbit components (3d5/2 and 3d3/2). While SnO and SnO2 can have similar binding energies in the Sn 3d spectrum, their valence band spectra are distinct and can be used for differentiation. thermofisher.com Studies on tin fluorophosphate glasses have utilized XPS to investigate the atomic structure and have shown that phosphorus is typically four-fold coordinated in a tetrahedral geometry. arxiv.org

Table 1: Representative XPS Peak Analysis for Tin Fluorophosphate Glass

| Spectral Region | Interpretation |

|---|---|

| O 1s | Provides information on bridging vs. non-bridging oxygen atoms. |

| F 1s | Helps understand the coordination of fluorine with tin and phosphorus. |

| P 2p | Reveals the chemical state of phosphorus, typically as phosphate tetrahedra. researchgate.net |

| Sn 3d₅/₂ | Used to identify the oxidation state and chemical environment of tin. researchgate.net |

This table is generated based on data from studies on tin fluorophosphate glasses. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful tool for determining the local atomic structure around a specific element. diamond.ac.ukwikipedia.org The technique involves measuring the X-ray absorption coefficient as a function of energy, just above an absorption edge of the element of interest. mpg.de The resulting oscillations in the spectrum, known as the EXAFS signal, contain information about the type, number, and distance of neighboring atoms.

For tin-containing materials, EXAFS at the Sn K-edge or L-edge can provide precise details about the coordination environment of the tin atoms. rrcat.gov.in In the context of this compound and related fluoride materials, EXAFS has been instrumental in determining interatomic distances. For example, in the solid solution Pb₁₋ₓSnₓF₂, EXAFS analysis at the Sn K-edge indicated an average first shell distance of R(Sn-F) = 2.12(1) Å. researchgate.net This ability to probe the local structure is crucial, especially in disordered or amorphous materials like glasses, where long-range order is absent, making traditional diffraction techniques less informative. researchgate.net

The analysis of EXAFS data allows for the determination of:

Coordination Number: The number of nearest neighbors to the absorbing atom.

Interatomic Distances: The bond lengths between the absorbing atom and its neighbors.

Debye-Waller Factor: A measure of the structural and thermal disorder in the system.

Mössbauer Spectroscopy (¹¹⁹Sn)

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical and structural environment of tin nuclei. wikipedia.orguni-mainz.de It is exceptionally valuable for studying tin(II) compounds like this compound because it can distinguish between different oxidation states (Sn(II) vs. Sn(IV)) and provide detailed information about the nature of chemical bonding. witpress.comicm.edu.pl The key parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). wikipedia.org

The parameters from ¹¹⁹Sn Mössbauer spectroscopy are directly related to the electron configuration and bonding at the tin site.

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus. For tin, Sn(IV) compounds typically exhibit isomer shifts near 0 mm/s, whereas Sn(II) compounds show shifts in the range of 2.5 to 4.5 mm/s. witpress.com In covalently bonded tin(II) fluorides, the isomer shift is generally smaller than in ionic compounds because the 5s electron density is shared in covalent bonds, moving it further from the nucleus. witpress.com

Quadrupole Splitting (ΔEQ): This arises from the interaction between the nuclear quadrupole moment and an electric field gradient (EFG) at the nucleus. wikipedia.org A non-zero quadrupole splitting indicates a non-spherically symmetric electronic environment. In tin(II) compounds, a large quadrupole splitting (typically > 1.5 mm/s) is the hallmark of a stereoactively expressed 5s² lone pair. researchgate.netnih.gov This lone pair, residing in a hybridized orbital, creates a significant EFG, leading to a distinct doublet in the Mössbauer spectrum. witpress.comwitpress.com In contrast, an ionic Sn²⁺ ion with a non-bonding, spherical 5s orbital would theoretically produce a single line with no quadrupole splitting. witpress.com The observation of a large doublet in tin(II) fluorides confirms the covalent nature of the Sn-F bonds and the stereoactivity of the lone pair. icm.edu.plwitpress.com

Table 2: Typical ¹¹⁹Sn Mössbauer Parameters for Tin Compounds

| Tin Compound Type | Typical Isomer Shift (δ) (mm/s) | Typical Quadrupole Splitting (ΔEQ) (mm/s) | Interpretation |

|---|---|---|---|

| Sn(IV) (e.g., CaSnO₃) | ~0 | 0 | No 5s electrons, symmetric environment. witpress.com |

| Ionic Sn(II) | > 3.6 | ~0 | Lone pair in spherical 5s orbital. icm.edu.pl |

| Covalent Sn(II) (e.g., in BaSnF₄) | 3.0 - 3.6 | > 1.5 | Stereoactive lone pair in a hybrid orbital. icm.edu.plnih.gov |

Data compiled from various sources. witpress.comicm.edu.plnih.gov

Mössbauer spectroscopy is a unique tool for predicting the potential electronic conductivity related to the tin(II) lone pair. researchgate.net The distinction between a stereoactive and a non-stereoactive lone pair is crucial.

Stereoactive Lone Pair: As confirmed by the large quadrupole splitting in tin(II) fluorides, the lone pair occupies a directional, hybridized orbital (e.g., sp³, sp³d). icm.edu.plwitpress.com This localization means the electron pair is part of the static structure and is not available as a charge carrier for electronic conduction. researchgate.net

Non-Stereoactive Lone Pair: If the lone pair were to reside in an unhybridized, spherical 5s orbital, it would be potentially mobile and could contribute to electronic or mixed ionic-electronic conductivity. researchgate.net This scenario would be indicated by a Mössbauer spectrum with zero or very small quadrupole splitting. witpress.com High-temperature Mössbauer studies on some tin(II) halides have shown changes in isomer shift and line width that correlate with changes in electrical conductivity, suggesting a direct population of solid-state bands by the non-bonding 5s electrons at elevated temperatures. rsc.org However, for typical this compound systems at operating temperatures, the evidence points towards a stereoactive, non-conductive lone pair. researchgate.netwitpress.com

Probing Sn-F Bonding and Electron Configuration

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its morphology and topography. mdpi.com It is widely used to characterize the microstructure of materials at the micro- and nanoscale. dtu.dk

For this compound materials, SEM analysis reveals details about particle size, shape, and surface features. researchgate.net For example, SEM images can be used to observe the crystalline structure of synthesized tin trifluorophosphate (Sn₃F₃PO₄) or the surface morphology of tin fluorophosphate glass fibers. researchgate.netresearchgate.net The large depth of field in SEM allows for a clear, three-dimensional appearance of the sample's surface. mdpi.com When combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental composition maps of the sample's surface, correlating microstructure with chemical composition. aimspress.com In studies of composite materials, SEM is crucial for examining the interface between different phases, such as the adhesion of fibers within a polymer matrix. scirp.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a primary computational method for investigating the electronic properties of materials like Tin(II) fluorophosphate (B79755). scispace.comresearchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it suitable for analyzing many-atom systems. scispace.com

In related tin(II)-based oxide materials, DFT calculations combined with X-ray spectroscopy have been used to explore their electronic structures. rsc.org These studies confirm the presence of Sn 5s² states at the top of the valence band, which influences the material's conductivity and other electronic characteristics. rsc.org While specific DFT studies on the electronic structure of crystalline SnFPO3 are not widely available, the principles derived from related tin phosphates and fluorophosphates indicate that the interplay between the Sn²⁺ cation's lone pair and the fluorophosphate anion framework governs its electronic properties. researchgate.netrsc.org

Table 1: Overview of DFT Applications in Tin Fluorophosphate and Related Compounds

| Studied Compound/System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| XPO3F (X=Sn, Pb, etc.) | First-principles methods (DFT) | Introduction of F atoms enhances the HOMO-LUMO gap; anionic groups and cation polyhedra determine properties. | researchgate.net |

| Sn²⁺-based pyrochlores | DFT and X-ray spectroscopy | Verified the presence of Sn 5s² states at the top of the valence band. | rsc.org |

Quantum Mechanical Calculations for Complex Geometries

Quantum mechanical calculations are essential for determining the complex and often asymmetric coordination geometries found in tin(II) compounds. The stereochemically active 5s² lone pair on the Sn²⁺ ion typically results in distorted coordination environments. researchgate.net In tin fluorophosphate glasses, structural models suggest that the tin atom is often three-fold or four-fold coordinated, adopting a trigonal pyramidal or tetrahedral geometry. arxiv.org

In crystalline tin fluorophosphate materials, such as Sn3F3PO4, the framework is composed of helical –Sn–F– chains interconnected by phosphate (B84403) groups. researchgate.net Quantum calculations help to refine bond lengths and angles within these complex structures. researchgate.net The coordination environment around the tin(II) atom in such compounds is frequently described as a trigonal pyramid {SnX₃} (where X is F or O) for the primary coordination sphere, with additional longer-range bonds forming a secondary sphere. researchgate.netresearchgate.net For example, in related tin compounds, the geometry can be a seesaw {SnX₄} or square-pyramidal {SnX₅} when secondary bonds are considered. researchgate.net

Analysis of Lone Pair Orbitals and Their Electronic Characteristics (e.g., HOMO/LUMO)

The electronic properties of Tin(II) fluorophosphate are dominated by the 5s² lone pair of electrons on the Sn²⁺ cation. This lone pair is stereochemically active, meaning it occupies space in the coordination sphere and influences the geometry and bonding. researchgate.netresearchgate.net

Theoretical analyses show that the highest occupied molecular orbital (HOMO) in such systems is typically the non-bonding electron pair located at the tin atom. chemrxiv.orgutexas.edu The lowest unoccupied molecular orbital (LUMO) is generally a higher-energy orbital with contributions from both the tin atom and the surrounding ligands. chemrxiv.orgutexas.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the lowest possible electronic excitation energy. utexas.edu

First-principles studies on fluorophosphates show that introducing fluorine atoms can increase the HOMO-LUMO gap. researchgate.net In related tin phosphates like BaSn2(PO4)2, the calculated density of states shows that Sn 5s and 5p orbitals contribute significantly near the Fermi level, with the HOMO primarily composed of Sn 5s states (the lone pair) and the LUMO having contributions from Sn 5p states. researchgate.net The asymmetric nature of these lone pair orbitals is a key factor in enhancing properties like optical birefringence in these materials. researchgate.netresearchgate.net

Table 2: Electronic Characteristics of Lone Pair Orbitals in Tin(II) Compounds

| Feature | Description | Significance | References |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; primarily the non-bonding 5s² electron pair on the Sn²⁺ atom. | Acts as the primary electron donor orbital; its energy level influences reactivity. | chemrxiv.orgresearchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; typically involves Sn 5p orbitals and ligand orbitals. | Acts as the primary electron acceptor orbital; its energy level is crucial for electronic excitations. | chemrxiv.orgresearchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Determines the lowest energy electronic excitation and influences optical properties. Can be enhanced by the presence of fluorine. | researchgate.netutexas.edu |

| Stereochemical Activity | The lone pair occupies a distinct orbital, influencing the molecule's geometry and creating asymmetry. | Leads to distorted coordination polyhedra (e.g., trigonal pyramids) and is responsible for unique material properties. | researchgate.netresearchgate.net |

Bond Valence Model (BVM) Applications

The Bond Valence Model (BVM) is a powerful empirical method used to analyze and validate crystal structures by relating bond lengths to atomic valences. numberanalytics.com The model is based on the principle that the sum of the bond valences around any atom must equal its atomic valence (or oxidation state). numberanalytics.com

In the context of complex tin(II) compounds, BVM is applied to analyze the coordination spheres of the Sn(II) atoms and confirm their +2 oxidation state. researchgate.netresearchgate.net The model helps to interpret the often highly variable Sn-O and Sn-F bond lengths. Short bonds are considered part of the primary coordination sphere, while longer, weaker contacts can be identified as secondary bonds. researchgate.net For instance, studies on basic tin(II) fluorides have used BVM to interpret the bonding in terms of p-p bonding via 2-electron-2-center (2e-2c) bonds for the first coordination sphere and 4-electron-3-center (4e-3c) bonds for the second. researchgate.net This application is crucial for understanding the intricate bonding network in materials like tin fluorophosphates.

Simulation of Coordination Environments and Bonding

Simulations of the coordination environments in tin fluorophosphate provide a detailed picture of its atomic structure. In amorphous tin fluorophosphate glasses, a widely accepted structural model suggests that tin is primarily three-fold coordinated, situated at the apex of a trigonal pyramid with its lone pair of electrons. arxiv.org In this model, the Sn atom is linked to phosphate tetrahedra via bridging oxygen atoms and to other tin atoms via bridging fluorine atoms. arxiv.org EXAFS (Extended X-ray Absorption Fine Structure) data, which can be compared with simulations, support this model, showing an average coordination of tin to oxygen of approximately 1.5 in some glass compositions. researchgate.netarxiv.org

In crystalline structures, the coordination is more defined. For the related compound Sn3F3PO4, the structure consists of helical –Sn–F– chains that are connected by the phosphate groups. researchgate.netresearchgate.net Theoretical interpretations of bond lengths and angles in such tin(II) compounds distinguish between strong, covalent bonds in the first coordination sphere (typically three) and weaker, secondary bonds that complete the coordination environment. researchgate.netresearchgate.net This leads to asymmetric polyhedra, such as trigonal pyramids or seesaw shapes, directly resulting from the influence of the stereochemically active lone pair. researchgate.netresearchgate.net

Prediction of Phase Stability and Transitions

Computational methods, particularly DFT, are used to predict the thermodynamic stability of new and existing compounds. acs.org This is achieved by calculating the formation energy of a compound relative to competing phases, often visualized in a phase diagram. The energy above the convex hull (E_hull) is a key metric; a low or negative E_hull suggests a compound is stable or metastable and thus synthetically accessible. nih.gov

For fluorophosphate systems, DFT calculations have been used to evaluate the stability of frameworks for applications like sodium-ion and lithium-ion batteries. mit.eduacs.org Studies on vanadium fluorophosphates, for example, show that the framework is highly stable across various states of charge. acs.org Similar high-throughput DFT studies on the broad family of NASICON-structured phosphates have been used to develop rules that predict their synthetic accessibility based on factors like ionic radii and electronegativity. nih.gov

While specific predictions for the phase stability of SnFPO3 are not extensively documented, the stability of fluorophosphates is generally found to be higher than that of related sulfates. mit.edu Any potential phase transitions in this compound would likely be investigated using variable-temperature simulations to predict changes in crystal structure or stability under different thermal conditions.

Solid State Chemistry and Ionic Transport Phenomena

Fluoride (B91410) Ion Conduction Mechanisms in Tin(II) Fluoride and Related Systems

The movement of ions within a solid crystal lattice is a complex phenomenon dictated by the material's crystal structure and the nature of its chemical bonds. witpress.comwitpress.com In tin(II) fluoride (SnF₂) and related compounds like MSnF₄ (where M can be Pb or Ba), the conduction is predominantly carried by fluoride ions (F⁻), with transport numbers exceeding 97%. witpress.com While SnF₂ itself is molecular with strong covalent bonds, it surprisingly exhibits fluoride ion conductivity comparable to the best fluorite-type conductors like β-PbF₂. witpress.com The mechanisms enabling this high mobility are multifaceted and directly linked to the unique electronic structure of the tin(II) cation.

The presence of divalent tin is crucial for achieving high-performance fluoride ion conductivity. witpress.com The introduction of Sn(II) into a fluoride lattice, such as in PbSnF₄ and BaSnF₄, can enhance the ionic conductivity by up to three orders of magnitude compared to the parent MF₂ compound. witpress.com This enhancement is attributed to several factors originating from the Sn(II) cation. Studies on materials like BaSnF₄ show that fluoride ions in local environments rich in tin are significantly more mobile than those in barium-rich environments. nih.govnanoge.orgchemrxiv.org This suggests that the tin cation actively promotes the motion of adjacent fluoride ions. nih.gov The substitution of lead (Pb²⁺) with tin (Sn²⁺) in the PbF₂ lattice has been shown to increase electrical conductivity while significantly reducing the activation energy for ion movement. scispace.com

For ions to be highly mobile in a solid, the crystal structure must provide accessible pathways for their movement. witpress.comwitpress.com In fluorite-type structures, such as β-PbF₂, the presence of a large number of empty interstitial sites is thought to facilitate fluoride ion conduction through a Frenkel defect mechanism, where an ion moves from its lattice position to an interstitial site, creating a vacancy. icm.edu.pl

In more complex structures like tetragonal PbSnF₄, a layered arrangement of cations creates specific pathways for fluoride ion migration. The structure features a [Pb–Pb–Sn–Sn] stacking sequence along the c-axis. rsc.org The space between the tin-tin layers becomes a region where fluoride ions are scarce, while the lead-tin interlayers become occupied by interstitial fluoride ions. rsc.org This arrangement facilitates a concerted migration of fluoride ions through these interstitial sites with a low activation energy. rsc.org In BaSnF₄, mobile F⁻ ions form an interconnected two-dimensional diffusing network within specific layers of the crystal. acs.org Computational studies have revealed that F⁻ ions can move across layers in a coordinated process, where one ion jumps into an occupied layer, pushing the original ion out, a process that occurs over picoseconds. acs.org

A defining feature of the Sn(II) cation is its 5s² lone pair of electrons, which is often stereochemically active. This means the lone pair occupies a specific region in space, influencing the local coordination environment, rather than being spherically distributed around the tin nucleus. witpress.comwitpress.com The stereoactivity of this lone pair is confirmed by ¹¹⁹Sn Mössbauer spectroscopy, which shows a large quadrupole splitting characteristic of a non-spherical electron distribution around the tin nucleus. witpress.comacs.org